3-Methylthymine

Description

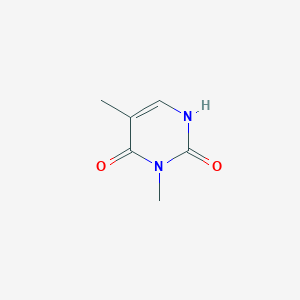

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dimethyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-7-6(10)8(2)5(4)9/h3H,1-2H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDONYMEGWHGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194427 | |

| Record name | 3-Methylthymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4160-77-4 | |

| Record name | 3,5-Dimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylthymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylthymine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylthymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLTHYMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS2K4WB6YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Methylthymine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Methylthymine, also known as 3,5-dimethyluracil. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document details the physicochemical properties, spectroscopic data, and relevant biological interactions of this compound. Experimental protocols for its analysis and its role in enzymatic pathways are also discussed, supported by structured data presentation and visual diagrams to facilitate understanding and application in a laboratory setting.

Introduction

This compound is a methylated derivative of the pyrimidine (B1678525) nucleobase, thymine (B56734). It is of significant interest in the study of DNA damage and repair mechanisms, as well as in the broader context of nucleic acid metabolism. The presence of a methyl group at the N3 position of the pyrimidine ring alters its hydrogen bonding capabilities and steric profile compared to thymine, which can have significant biological implications. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for the scientific community.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | PubChem |

| Molecular Weight | 140.14 g/mol | PubChem |

| IUPAC Name | 3,5-dimethyl-1H-pyrimidine-2,4-dione | PubChem |

| Synonyms | 3,5-dimethyluracil, Nthis compound | PubChem |

| CAS Number | 4160-77-4 | PubChem |

| XlogP | -0.4 | PubChem (Computed) |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not determined; likely decomposes | |

| pKa | Not experimentally determined | |

| Solubility | Soluble in 1 M NaOH (50 mg/mL) | Sigma-Aldrich[1] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. Below are the key spectral features.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of this compound.

-

GC-MS: Data available on PubChem, consistent with a molecular weight of 140.14 g/mol .[2]

-

LC-MS: Experimental data shows a precursor ion [M+H]⁺ at m/z 141.065857544.[2]

NMR Spectroscopy

-

¹H NMR (Reference: 1,3-Dimethyluracil in D₂O): δ 7.6 (d, 1H, H-6), 5.8 (d, 1H, H-5), 3.3 (s, 3H, N1-CH₃), 3.2 (s, 3H, N3-CH₃).

-

¹³C NMR (Reference: Thymine in DMSO-d₆): δ 164.4 (C4), 151.1 (C2), 141.7 (C6), 108.0 (C5), 11.9 (C5-CH₃).[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the carbonyl groups, C=C double bond, and C-H bonds. A reference spectrum for thymine shows prominent peaks corresponding to N-H and C=O stretching.[4]

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of pyrimidine derivatives is characterized by absorption maxima in the range of 250-280 nm. For thymine, the absorption maximum is around 265 nm.[5]

Experimental Protocols

Synthesis of Uracil (B121893) Derivatives

While a specific protocol for the synthesis of 3,5-dimethyluracil was not found in the search results, a general procedure for the synthesis of related uracil derivatives can be adapted. For instance, the synthesis of 6-amino-1,3-dimethyluracil (B104193) involves the condensation of 1,3-dimethylurea (B165225) with cyanoacetic acid, followed by cyclization.[6] A plausible route to 3,5-dimethyluracil could involve the methylation of 5-methyluracil (thymine) at the N3 position.

General Methylation Procedure (Hypothetical):

-

Dissolve 5-methyluracil in a suitable aprotic solvent (e.g., DMF).

-

Add a base (e.g., K₂CO₃) to deprotonate the N3 position.

-

Add a methylating agent (e.g., methyl iodide) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product.

-

Purify the crude product by recrystallization or column chromatography.

Analytical Quantification by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the analysis of nucleobases and their derivatives.

General HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

-

Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5).[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 255 nm.[8]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Biological Significance and Signaling Pathways

This compound is a substrate for the fat mass and obesity-associated (FTO) protein, an α-ketoglutarate-dependent dioxygenase. The FTO protein is involved in the oxidative demethylation of alkylated nucleobases in single-stranded DNA and RNA, playing a role in DNA repair and RNA processing.[3][8]

FTO-Mediated Demethylation of this compound

The demethylation of this compound by FTO is a crucial process for maintaining the integrity of genetic material. The presence of the methyl group on the N3 position of thymine can disrupt normal DNA replication and transcription.

Experimental Workflow for FTO Demethylation Assay

The following diagram outlines a typical workflow to study the demethylation of this compound by the FTO protein in vitro.

Conclusion

This compound is a molecule of considerable interest due to its involvement in fundamental biological processes such as DNA damage and repair. While some of its chemical properties are well-documented, particularly its mass spectrometric characteristics and its role as a substrate for the FTO enzyme, there remain gaps in the experimental data for properties such as melting point, pKa, and comprehensive spectroscopic profiles. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers, facilitating further investigation into the chemical biology of this important pyrimidine derivative.

References

- 1. 3-Methyluracil 608-34-4 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxidative demethylation of this compound and 3-methyluracil in single-stranded DNA and RNA by mouse and human FTO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FTO gene - Wikipedia [en.wikipedia.org]

- 5. hmdb.ca [hmdb.ca]

- 6. Human Metabolome Database: Showing metabocard for 1,3-Dimethyluracil (HMDB0002144) [hmdb.ca]

- 7. 1,3-Dimethyluracil 99 874-14-6 [sigmaaldrich.com]

- 8. Oxidative demethylation of this compound and 3-methyluracil in single-stranded DNA and RNA by mouse and human FTO - PMC [pmc.ncbi.nlm.nih.gov]

3-Methylthymine in DNA: A Technical Guide to its Structure, Function, and Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthymine (3-meT) is a minor but significant form of DNA damage resulting from the methylation of the N3 position of thymine (B56734). This lesion arises from exposure to both endogenous and exogenous alkylating agents. While less abundant than other methylated bases, 3-meT poses a considerable threat to genomic integrity due to its potential to stall DNA replication and induce mutations. Understanding the structure, biological consequences, and repair mechanisms of 3-meT is crucial for researchers in the fields of DNA repair, carcinogenesis, and for professionals involved in the development of drugs that target these pathways. This technical guide provides an in-depth overview of this compound, consolidating current knowledge on its formation, repair, and mutagenic effects, along with relevant experimental protocols and data.

Structure and Formation of this compound

This compound is a DNA adduct formed by the covalent attachment of a methyl group to the N3 atom of the thymine base. This modification disrupts the Watson-Crick base pairing with adenine, as the N3 position is involved in hydrogen bonding.

The formation of 3-meT can be induced by various S-adenosyl-L-methionine (SAM)-dependent methyltransferases and a range of environmental and chemical methylating agents. These agents can react with DNA, leading to the formation of several methylated adducts, including the minor but mutagenic this compound.

DNA Repair of this compound

The primary defense against the deleterious effects of this compound is through direct reversal of the damage by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. In contrast to other repair pathways that excise the damaged base, these enzymes directly remove the methyl group from the thymine base.

Direct Reversal by AlkB Homologs

The AlkB family of enzymes, including E. coli AlkB and its human homologs ALKBH2 and ALKBH3, catalyze the oxidative demethylation of this compound.[1][2] This process involves the oxidation of the methyl group, leading to its release as formaldehyde (B43269) and the restoration of the original thymine base.

A noteworthy characteristic of 3-meT repair by AlkB and its homologs is their preference for double-stranded DNA (dsDNA) as a substrate.[3][4][5] This is in contrast to their preference for single-stranded DNA (ssDNA) when repairing other lesions like 1-methyladenine (B1486985) and 3-methylcytosine.[3][4][5] This suggests a distinct substrate recognition mechanism for 3-meT within the context of the DNA duplex. While the repair of this compound by these enzymes is established, it is generally considered to be inefficient, particularly at physiological pH.

The relative repair efficiency for this compound among the AlkB homologs has been observed to be AlkB ≈ ALKBH2 > ALKBH3.[1]

Caption: Workflow for a primer extension assay to measure 3-meT repair.

Mass Spectrometry-Based Detection of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of this compound in DNA. The general protocol involves:

-

DNA Isolation and Hydrolysis: Genomic DNA is isolated from cells or tissues of interest. The DNA is then enzymatically hydrolyzed to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Chromatographic Separation: The resulting mixture of nucleosides is separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

-

Mass Spectrometric Detection: The separated nucleosides are introduced into a tandem mass spectrometer. 3-Methylthymidine is identified and quantified based on its specific mass-to-charge ratio (m/z) and its characteristic fragmentation pattern. Stable isotope-labeled internal standards are often used for accurate quantification.

Conclusion

This compound is a mutagenic DNA lesion that, although present at low levels, can have significant biological consequences. The primary repair mechanism for 3-meT is direct reversal by the AlkB family of dioxygenases, which exhibit a unique preference for dsDNA when repairing this adduct. Unrepaired 3-meT can lead to specific T-to-A and T-to-C mutations. The detailed understanding of the structure, function, and repair of this compound is critical for advancing our knowledge of DNA damage and repair pathways and has important implications for cancer research and the development of therapeutic strategies targeting these processes. Further research is warranted to elucidate the precise kinetic parameters of the AlkB homologs for 3-meT repair and to definitively establish the role, if any, of the Base Excision Repair pathway in its removal.

References

- 1. Repair of this compound and 1-methylguanine lesions by bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repair of this compound and 1-methylguanine lesions by bacterial and human AlkB proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adaptive Response Enzyme AlkB Preferentially Repairs 1-Methylguanine and this compound Adducts in Double-Stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. The Adaptive Response Enzyme AlkB Preferentially Repairs 1-Methylguanine and this compound Adducts in Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a DNA Lesion: A Technical Guide to the Discovery and History of 3-Methylthymine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of DNA integrity, the spectrum of damaging agents is vast and ever-present. Among the myriad of lesions that can arise, alkylation damage represents a significant threat to genomic stability. This technical guide delves into the discovery and history of a specific, seemingly minor, yet biologically significant DNA lesion: 3-methylthymine (3-meT). From its initial identification as a product of DNA methylation to the elucidation of its repair pathways and mutagenic potential, the story of 3-meT offers a compelling case study in the field of DNA damage and repair. This document provides an in-depth exploration of the core concepts, experimental methodologies, and biological consequences associated with this intriguing DNA adduct.

Discovery and Early Characterization

The journey to understanding this compound as a DNA lesion began with the pioneering work of P.D. Lawley and his colleagues in the 1960s and 1970s. Their research into the effects of alkylating agents on nucleic acids laid the groundwork for identifying various methylation products. While initial studies focused on the more abundant lesions like 7-methylguanine (B141273) and 3-methyladenine, the reaction of methylating agents such as dimethyl sulphate with DNA was shown to produce a variety of adducts[1][2][3][4].

The identification of this compound was a result of meticulous chemical analysis of DNA that had been exposed to methylating agents. These early studies established that 3-meT is a minor but chemically stable lesion.

Experimental Protocols for Detection and Quantification

The accurate detection and quantification of this compound in DNA are crucial for studying its biological effects. A variety of techniques have been employed, with High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) being the gold standard for its sensitivity and specificity.

Detailed Protocol: HPLC-MS/MS for this compound Detection

This protocol outlines a representative method for the detection and quantification of 3-meT in genomic DNA.

Objective: To quantify the levels of this compound in a DNA sample.

Materials:

-

Genomic DNA sample

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS grade water, acetonitrile, and formic acid

-

3-methylthymidine (B1204310) standard

-

Internal standard (e.g., [15N5]-deoxyadenosine)

Procedure:

-

DNA Digestion:

-

To 10-20 µg of genomic DNA, add nuclease P1 in a suitable buffer.

-

Incubate at 37°C for 2 hours to digest the DNA into deoxynucleoside 3'-monophosphates.

-

Add alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleotides into deoxynucleosides.

-

Terminate the reaction by heating at 95°C for 10 minutes.

-

Centrifuge the sample to pellet any precipitate and transfer the supernatant containing the deoxynucleosides to a new tube.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% mobile phase B over 15 minutes.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

3-methylthymidine: Monitor the transition of the parent ion (m/z) to a specific product ion (m/z).

-

Internal Standard: Monitor the transition for the chosen internal standard.

-

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of the 3-methylthymidine standard.

-

Quantify the amount of 3-meT in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

-

Synthesis of Oligonucleotides Containing Site-Specific this compound

To study the specific effects of a single 3-meT lesion, oligonucleotides containing the adduct at a defined position are synthesized. This is typically achieved using phosphoramidite (B1245037) chemistry with a modified 3-methylthymidine phosphoramidite building block. These site-specifically modified oligonucleotides are invaluable for in vitro repair assays and mutagenesis studies.

Repair of this compound

Initially, 3-meT was considered a lesion that was refractory to repair. However, subsequent research identified specific enzymatic pathways capable of removing this adduct.

Direct Reversal by AlkB Family Dioxygenases

The breakthrough in understanding 3-meT repair came with the discovery of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases[5][6][7][8]. These enzymes catalyze the oxidative demethylation of various alkylated bases, including 3-meT.

-

E. coli AlkB and its human homologs, ABH2 and ABH3, have all been shown to repair this compound. [5][6][7]

-

Mechanism: The AlkB enzyme utilizes iron (FeII) and α-ketoglutarate as cofactors to oxidize the methyl group on the thymine (B56734) base. The resulting hydroxymethyl group is unstable and is released as formaldehyde, restoring the original thymine base.

-

Substrate Preference: Interestingly, while AlkB preferentially repairs lesions like 1-methyladenine (B1486985) and 3-methylcytosine (B1195936) in single-stranded DNA, it shows a preference for repairing this compound in the context of double-stranded DNA.

FTO Protein

The fat mass and obesity-associated (FTO) protein, another member of the AlkB family, was also found to possess demethylating activity towards 3-meT[9][10][11][12][13].

-

Activity: FTO can demethylate this compound in single-stranded DNA and 3-methyluracil (B189468) in single-stranded RNA[9][12].

-

Protocol for FTO Demethylation Assay: A typical in vitro assay involves incubating a 3-meT containing oligonucleotide with recombinant FTO protein in a buffer containing Fe(II), α-ketoglutarate, and ascorbate. The reaction products are then analyzed by HPLC or mass spectrometry to quantify the amount of repaired thymine[10][11].

Base Excision Repair (BER)

While direct reversal by AlkB and FTO is a major repair pathway, the Base Excision Repair (BER) pathway can also play a role in processing alkylation damage[14][15][16][17][18]. In the context of 3-meT, if the lesion is not directly repaired, it may be recognized and excised by a DNA glycosylase, initiating the BER cascade. This involves the removal of the damaged base, incision of the DNA backbone, synthesis of a new DNA patch, and ligation.

Mutagenic Potential of this compound

Unrepaired DNA lesions can lead to mutations during DNA replication. Studies have shown that this compound is indeed a mutagenic lesion.

Miscoding Properties

The methyl group at the N3 position of thymine disrupts the normal Watson-Crick base pairing with adenine. During DNA replication, DNA polymerases can misincorporate a guanine (B1146940) opposite 3-meT, leading to a T-to-C transition mutation in the subsequent round of replication.

Experimental Assessment of Mutagenicity

The mutagenic potential of 3-meT has been assessed using various assays, including the HPRT (hypoxanthine-guanine phosphoribosyltransferase) gene mutation assay in mammalian cells[19][20][21][22][23].

HPRT Assay Protocol Overview:

-

Cell Treatment: Expose mammalian cells (e.g., Chinese hamster ovary cells) to a methylating agent known to induce 3-meT.

-

Mutation Expression: Allow the cells to grow for a period to allow for the fixation of mutations in the HPRT gene.

-

Mutant Selection: Culture the cells in a medium containing a selective agent (e.g., 6-thioguanine). Cells with a functional HPRT enzyme will incorporate the toxic analog and die, while HPRT-deficient mutants will survive and form colonies.

-

Mutation Frequency Calculation: The frequency of mutation is calculated by dividing the number of mutant colonies by the total number of viable cells.

Cellular Signaling in Response to this compound

The presence of DNA lesions like this compound can trigger a complex network of cellular signaling pathways known as the DNA Damage Response (DDR). While direct evidence specifically for 3-meT is still emerging, the response is expected to involve key players in the DDR.

-

ATM and ATR Kinases: Ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) are master kinases that are activated by DNA damage. While ATM primarily responds to double-strand breaks, ATR is activated by single-stranded DNA regions that can arise at stalled replication forks, a potential consequence of encountering a 3-meT lesion.

-

Checkpoint Kinases Chk1 and Chk2: Once activated, ATM and ATR phosphorylate and activate the downstream checkpoint kinases, Chk1 and Chk2[24][25][26][27][28]. These kinases, in turn, phosphorylate a multitude of effector proteins to orchestrate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. The phosphorylation of p53 by Chk1 and Chk2 is a critical event in this process[24][25].

-

Recruitment of Repair Proteins: The DDR signaling cascade facilitates the recruitment of DNA repair proteins to the site of damage[29][30][31]. This ensures that lesions like 3-meT are efficiently recognized and repaired.

Quantitative Data Summary

| Parameter | Value/Observation | Reference(s) |

| Formation | Minor product of DNA alkylation by agents like dimethyl sulphate. | [1] |

| Repair Enzymes | E. coli AlkB, Human ABH2, Human ABH3, FTO protein. | [5][6][7][8][9][12] |

| AlkB Substrate Preference | Prefers double-stranded DNA for 3-meT repair. | |

| FTO Substrate Preference | Prefers single-stranded DNA for 3-meT repair. | [9][12] |

| Mutagenicity | Induces T-to-C transition mutations. | |

| Repair Mechanism | Oxidative demethylation. | [5][6][7][8][9][12] |

Visualizations

Signaling Pathway: DNA Damage Response to this compound

Caption: DNA Damage Response pathway initiated by a this compound lesion.

Experimental Workflow: In Vitro Repair of this compound

Caption: A typical experimental workflow for an in vitro this compound repair assay.

Logical Relationship: Mutagenesis of this compound

Caption: The logical steps leading to a T-to-C mutation from a this compound lesion.

Conclusion

The study of this compound, from its discovery as a minor product of DNA alkylation to the detailed characterization of its repair and mutagenic consequences, highlights the complexity of maintaining genome integrity. While seemingly insignificant in abundance compared to other DNA lesions, its chemical stability and potential to induce mutations underscore its biological relevance. The elucidation of its repair by the AlkB family of dioxygenases has opened new avenues for understanding how cells cope with alkylation damage. For researchers in drug development, understanding the formation, repair, and mutagenic potential of lesions like 3-meT is critical for evaluating the genotoxicity of new chemical entities and for designing novel therapeutic strategies that target DNA repair pathways. This in-depth guide provides a foundational understanding of this important DNA lesion, serving as a valuable resource for the scientific community.

References

- 1. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Further studies on the alkylation of nucleic acids and their constituent nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reaction of alkylating mutagens and carcinogens with nucleic acids: N-3 of guanine as a site of alkylation by N-methyl-N-nitrosourea and dimethyl sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkylation of deoxyribonucleic acid by carcinogens dimethyl sulphate, ethyl methanesulphonate, N-ethyl-N-nitrosourea and N-methyl-N-nitrosourea. Relative reactivity of the phosphodiester site thymidylyl(3'-5')thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Repair of this compound and 1-methylguanine lesions by bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative demethylation of this compound and 3-methyluracil in single-stranded DNA and RNA by mouse and human FTO - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FTO-Mediated Formation of N6-Hydroxymethyladenosine and N6-Formyladenosine in Mammalian RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neb.com [neb.com]

- 12. researchgate.net [researchgate.net]

- 13. Evidence human FTO catalyses hydroxylation of N6-methyladenosine without direct formation of a demethylated product contrasting with ALKBH5/2/3 and bacterial AlkB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. Base Excision Repair Pathway → Area → Sustainability [esg.sustainability-directory.com]

- 18. escholarship.org [escholarship.org]

- 19. scantox.com [scantox.com]

- 20. HPRT Assay - Eurofins Deutschland [eurofins.de]

- 21. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. inotiv.com [inotiv.com]

- 23. researchgate.net [researchgate.net]

- 24. p53 C-terminal phosphorylation by CHK1 and CHK2 participates in the regulation of DNA-damage-induced C-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. p53 C-Terminal Phosphorylation by CHK1 and CHK2 Participates in the Regulation of DNA-Damage-induced C-Terminal Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Chk1 is a histone H3 threonine 11 kinase that regulates DNA damage-induced transcriptional repression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Chk2 Activation and Phosphorylation-Dependent Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Recruitment of DNA methyltransferase I to DNA repair sites - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Recruitment of mismatch repair proteins to the site of DNA damage in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Significance of 3-Methylthymine Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylthymine (3-MeT) is a minor but significant DNA lesion induced by endogenous and exogenous methylating agents. Although less abundant than other methylated bases, its formation poses a considerable threat to genomic integrity due to its ability to stall DNA replication and its mutagenic potential. This technical guide provides a comprehensive overview of the biological consequences of 3-MeT formation, detailing its repair mechanisms, cytotoxic and mutagenic effects, and the cellular responses it elicits. The primary defense against 3-MeT is the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, which directly reverse the methylation damage. This document furnishes detailed experimental protocols for the detection and quantification of 3-MeT and for the characterization of its repair. Furthermore, it visualizes the key repair pathways and experimental workflows to facilitate a deeper understanding of the biological significance of this DNA adduct.

Introduction: The Formation and Chemical Nature of this compound

This compound (3-MeT) is a DNA adduct formed by the methylation of the N3 position of thymine (B56734). This modification can be induced by various S-adenosylmethionine (SAM)-dependent methyltransferases within the cell or by exposure to environmental alkylating agents.[1] The methylation at the N3 position disrupts the Watson-Crick base pairing with adenine, leading to distortions in the DNA helix.[2][3] This structural alteration is the basis for its biological effects, primarily the blockage of DNA replication and the induction of mutations.[4]

Cytotoxicity and Mutagenicity of this compound

The presence of 3-MeT in a DNA template can be both cytotoxic and mutagenic. It has been demonstrated to be a replication-blocking lesion, physically hindering the progression of DNA polymerases.[2][4] This can lead to the collapse of replication forks and potentially trigger cell death.

If the lesion is bypassed by specialized translesion synthesis (TLS) polymerases, it can lead to mutations. In Escherichia coli, 3-MeT is moderately mutagenic, inducing primarily T to A and T to C transversions.[5][6] The mutagenicity of 3-MeT is partially reduced by the activity of the AlkB repair protein.[6]

Table 1: Mutagenicity of this compound in E. coli

| E. coli Strain | Condition | Mutation Frequency (%) | Predominant Mutations | Reference |

| AlkB-deficient (SOS-) | No repair, no SOS response | 60 | T to A, T to C | [5][6] |

| AlkB-deficient (SOS+) | No repair, SOS response induced | 53 | T to A, T to C | [5][6] |

| Wild-type (AlkB+) | AlkB repair active | Partially reduced | T to A, T to C | [6] |

The AlkB Family: Primary Defense Against this compound

The main pathway for the repair of 3-MeT is direct reversal by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[2][3][7] These enzymes catalyze the oxidative demethylation of the N3-methyl group, restoring the thymine base to its original state without excising the base, thus avoiding the creation of an abasic site.[2][8]

Bacterial AlkB

The E. coli AlkB protein efficiently repairs 3-MeT lesions.[2][3] Interestingly, while AlkB preferentially repairs other lesions like 1-methyladenine (B1486985) (1-meA) and 3-methylcytosine (B1195936) (3-meC) in single-stranded DNA (ssDNA), it shows a preference for repairing 3-MeT in double-stranded DNA (dsDNA).[5][9]

Human Homologues: ALKBH2 and ALKBH3

Humans possess several AlkB homologues, with ALKBH2 and ALKBH3 being the most active in repairing alkylated DNA bases.[2][7]

-

ALKBH2 primarily acts on dsDNA and is considered a key enzyme for repairing 3-MeT in the context of the genome.[3][10]

-

ALKBH3 shows a preference for ssDNA and RNA substrates.[3][10]

The repair of 3-MeT by these enzymes can be inefficient, especially at physiological pH.[3]

Table 2: Comparative Repair Efficiency of AlkB Homologues for this compound

| Enzyme | Substrate Preference | Relative Repair Efficiency for 3-MeT | Reference |

| E. coli AlkB | dsDNA > ssDNA | High | [2][9] |

| Human ALKBH2 | dsDNA | High | [2][3] |

| Human ALKBH3 | ssDNA, RNA | Moderate | [2][3] |

Cellular Signaling in Response to this compound

The formation of 3-MeT, as a replication-blocking lesion, is expected to activate the DNA Damage Response (DDR). While specific studies on 3-MeT-induced signaling are limited, the general response to replication stress involves the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[11][12] ATR, in turn, phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk1, to arrest the cell cycle and allow time for repair.[13] If the replication fork collapses due to the persistent block, this can lead to the formation of double-strand breaks (DSBs), which would then activate the ATM (Ataxia Telangiectasia Mutated) kinase pathway.[14]

The repair process itself, mediated by the AlkB proteins, is a direct reversal and does not generate intermediates that would typically trigger other repair pathways like Base Excision Repair (BER) or Nucleotide Excision Repair (NER).

Experimental Protocols

Detection and Quantification of this compound in DNA by UHPLC-MS/MS

This protocol provides a method for the highly sensitive and specific quantification of 3-MeT in genomic DNA.[15][16]

Materials:

-

Genomic DNA sample

-

DNA Degradase Plus (or equivalent enzyme cocktail for digestion to nucleosides)

-

LC-MS grade water, acetonitrile, methanol, and formic acid

-

0.22 µm syringe filters

-

UHPLC-MS/MS system

Procedure:

-

DNA Digestion:

-

To 1-2 µg of genomic DNA, add 10 U of DNA Degradase Plus in the manufacturer's recommended buffer to a final volume of 25-30 µL.

-

Incubate at 37°C for 2-3 hours.

-

Add LC-MS grade water to a final volume of 100 µL and mix well.

-

Filter the digest through a 0.22 µm syringe filter into an HPLC vial.

-

-

UHPLC-MS/MS Analysis:

-

Chromatography:

-

Column: C18 reversed-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Optimize for separation of 3-MeT from other nucleosides.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Determine the specific precursor and product ions for 3-methyl-2'-deoxythymidine.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of 3-methyl-2'-deoxythymidine.

-

Quantify the amount of 3-MeT in the sample by comparing its peak area to the standard curve.

-

Normalize the amount of 3-MeT to the total amount of thymidine (B127349) in the sample.

-

In Vitro Repair Assay for this compound by AlkB Proteins

This assay measures the ability of AlkB enzymes to repair a 3-MeT lesion in a synthetic DNA oligonucleotide.[17]

Materials:

-

Purified AlkB, ALKBH2, or ALKBH3 protein

-

Synthetic 24-mer DNA oligonucleotide template containing a single 3-MeT

-

32P-end-labeled 15-mer DNA primer

-

T7 DNA polymerase

-

Reaction buffer: 50 mM Tris-HCl (pH 8.0), 2 mM ascorbic acid, 40 µM FeSO4, 100 µM 2-oxoglutarate

-

Denaturing polyacrylamide gel

Procedure:

-

Repair Reaction:

-

In a 10 µL reaction, combine 1 µM of the 3-MeT containing oligonucleotide template with varying amounts of the AlkB enzyme in the reaction buffer.

-

Incubate at 37°C for 30 minutes.

-

-

Primer Extension:

-

To the repair reaction, add the 32P-end-labeled 15-mer primer and T7 DNA polymerase with dNTPs.

-

Incubate under conditions suitable for primer extension. The presence of unrepaired 3-MeT will cause the polymerase to stall, resulting in a truncated product.

-

-

Analysis:

-

Stop the primer extension reaction and denature the DNA.

-

Separate the products on a denaturing polyacrylamide gel.

-

Visualize the bands by autoradiography or phosphorimaging. The appearance of a full-length product indicates successful repair of the 3-MeT lesion.

-

Quantify the band intensities to determine the percentage of repair.

-

Conclusion and Future Directions

The formation of this compound is a significant event in DNA damage and repair. While the direct reversal mechanism by the AlkB family of enzymes provides an efficient means of repair, the inefficiency of this process under certain conditions highlights the potential for 3-MeT to contribute to mutagenesis and cytotoxicity. For drug development professionals, understanding the intricacies of 3-MeT formation and repair can inform the design of novel chemotherapeutic agents that either enhance the formation of such lesions in cancer cells or inhibit their repair. Further research is warranted to fully elucidate the specific signaling pathways activated by 3-MeT and to explore the potential for targeting the AlkB repair pathway for therapeutic benefit. The development of more sensitive and high-throughput methods for detecting 3-MeT will be crucial for advancing our understanding of its role in human health and disease.

References

- 1. Repair of this compound and 1-methylguanine lesions by bacterial and human AlkB proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repair of this compound and 1-methylguanine lesions by bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. Adaptive Response Enzyme AlkB Preferentially Repairs 1-Methylguanine and this compound Adducts in Double-Stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Adaptive Response Enzyme AlkB Preferentially Repairs 1-Methylguanine and this compound Adducts in Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontierspartnerships.org [frontierspartnerships.org]

- 8. Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and this compound in alkB Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA damage and homologous recombination signaling induced by thymidylate deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ATM regulates ATR chromatin loading in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection of DNA Methylation in Genomic DNA by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Mechanisms of 3-Methylthymine Induction by Alkylating Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA alkylation is a fundamental mechanism of mutagenesis and cytotoxicity, extensively leveraged in cancer chemotherapy. Among the myriad of DNA adducts formed, 3-methylthymine (3-MeT) represents a significant, though often less abundant, lesion with potent biological consequences. This technical guide provides a comprehensive overview of the mechanisms underlying the induction of this compound by various alkylating agents. It delves into the chemical kinetics of alkylation, the influence of the alkylating agent's reaction mechanism (SN1 vs. SN2), and the cellular context. Detailed experimental protocols for the detection and quantification of 3-MeT are provided, alongside a summary of quantitative data on its formation. Furthermore, this guide illustrates the key cellular signaling pathways and experimental workflows relevant to the study of 3-MeT, employing Graphviz for clear visual representation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, toxicology, and drug development.

Introduction to DNA Alkylation and this compound

Alkylating agents are a diverse class of electrophilic compounds that covalently modify nucleophilic sites within biological macromolecules, most notably DNA.[1] This modification, termed alkylation, can lead to a variety of cellular outcomes including mutagenesis, cytotoxicity, and carcinogenesis.[1] These agents are ubiquitous, originating from both environmental exposures (e.g., N-nitroso compounds in tobacco smoke) and endogenous metabolic processes.[2][3] They are also a cornerstone of many cancer chemotherapy regimens.[3]

The chemical reactivity of an alkylating agent dictates the spectrum of DNA adducts it forms. While the N7 position of guanine (B1146940) is the most frequent site of alkylation, modifications at other positions, including the N3 position of thymine (B56734) to form this compound (3-MeT), are of significant biological interest.[4][5] 3-MeT is a cytotoxic lesion that can stall DNA replication, and its misrepair can lead to mutations.[6][7] Understanding the mechanisms of 3-MeT formation is therefore crucial for assessing the genotoxic risk of environmental mutagens and for optimizing the efficacy of alkylating chemotherapeutics.

Chemical Mechanisms of this compound Formation

The formation of 3-MeT is a direct consequence of the chemical reaction between an alkylating agent and the N3 position of a thymine residue in DNA. The rate and specificity of this reaction are governed by the reaction mechanism of the alkylating agent, which is broadly categorized as either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution).

SN1 vs. SN2 Reaction Mechanisms

-

SN1 (Unimolecular Nucleophilic Substitution): SN1 alkylating agents, such as N-methyl-N-nitrosourea (MNU) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), undergo a slow, rate-determining unimolecular dissociation to form a highly reactive carbocation intermediate. This carbocation then rapidly reacts with available nucleophiles. Due to their high reactivity, carbocations show a preference for reacting with harder nucleophiles, such as the oxygen atoms in DNA (e.g., O6 of guanine, O4 of thymine). However, they also react with nitrogen atoms, including the N3 position of thymine.[8]

-

SN2 (Bimolecular Nucleophilic Substitution): SN2 alkylating agents, such as methyl methanesulfonate (B1217627) (MMS) and dimethyl sulfate (B86663) (DMS), react via a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This bimolecular reaction is sensitive to steric hindrance and favors reaction with more accessible and highly nucleophilic centers, which are typically the ring nitrogen atoms in DNA bases (e.g., N7 of guanine, N3 of adenine, and N3 of thymine).[8][9]

The reaction mechanism significantly influences the distribution of alkylation products. SN1 agents tend to produce a higher proportion of O-alkylation products compared to SN2 agents, which predominantly yield N-alkylation products.[4][5]

References

- 1. DNA damage signaling in response to double-strand breaks during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-methyl-N\\'-nitro-N-nitrosoguanidine | Benchchem [benchchem.com]

- 6. Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the biological effects of MMS and Me-lex, a minor groove methylating agent: clarifying the role of N3-methyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA damage response and repair pathway modulation by non-histone protein methylation: implications in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of 3-Methylthymine: A Technical Guide to its Implications in Mutagenesis and Carcinogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylthymine (3-MeT) is a minor but significant DNA lesion induced by endogenous and exogenous alkylating agents. While not the most abundant DNA adduct, its chemical stability and inefficient repair contribute to its persistence, posing a considerable threat to genomic integrity. This technical guide provides an in-depth exploration of the multifaceted role of this compound in mutagenesis and carcinogenesis. We will delve into its formation, the cellular mechanisms for its repair, its mutagenic consequences, and its inferred role in the development of cancer. This document consolidates quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the fields of DNA repair, toxicology, and oncology.

Introduction: The Silent Threat of this compound

DNA is under constant assault from a variety of damaging agents, including alkylating compounds from environmental sources, cellular metabolism, and chemotherapeutic drugs. These agents can modify DNA bases, forming adducts that interfere with normal DNA replication and transcription. This compound (3-MeT) is a DNA adduct formed by the methylation of the N3 position of thymine (B56734).[1] Although it is considered a minor lesion compared to other methylated bases like N7-methylguanine and O6-methylguanine, its implications for genetic stability are profound.[2]

The N3 position of thymine is involved in Watson-Crick base pairing with adenine. Methylation at this position disrupts the hydrogen bonding capability of the base, leading to a non-coding lesion that can physically block the progression of DNA polymerases.[3] The persistence of 3-MeT in the genome can lead to replication fork stalling, DNA strand breaks, and ultimately, mutations that may initiate or promote carcinogenesis.[4] Understanding the biology of 3-MeT is therefore crucial for elucidating the mechanisms of chemical carcinogenesis and for the development of novel therapeutic strategies.

Formation and Repair of this compound

Formation of this compound

This compound is formed when a methyl group is added to the N3 position of a thymine residue in DNA. This can be caused by a variety of S-adenosylmethionine (SAM)-dependent methyltransferases and other alkylating agents.[5] A well-known experimental carcinogen that induces the formation of 3-MeT is N-methyl-N-nitrosourea (MNU).[6][7] MNU is a potent alkylating agent that methylates DNA at various positions, leading to a spectrum of DNA adducts, including 3-MeT.[7]

The AlkB Family of Dioxygenases: Guardians Against this compound Damage

The primary defense against 3-MeT and other N-alkylated bases is a family of Fe(II)/α-ketoglutarate-dependent dioxygenases known as AlkB homologs.[8][9] These enzymes directly reverse the damage by oxidative demethylation.

The repair process involves the oxidation of the aberrant methyl group, which is then released as formaldehyde, restoring the original thymine base. This reaction requires Fe(II) as a cofactor and α-ketoglutarate as a co-substrate.[9]

Several human AlkB homologs have been identified, with ALKBH2, ALKBH3, and the fat mass and obesity-associated protein (FTO) being the most studied in the context of 3-MeT repair.[8][10] While all three can demethylate 3-MeT, they exhibit different substrate preferences and efficiencies. For instance, ALKBH2 and ALKBH3 have been shown to repair 3-MeT in DNA, while FTO shows a preference for 3-methyluracil (B189468) in single-stranded RNA, but can also repair 3-MeT in single-stranded DNA.[10] The repair of 3-MeT by these enzymes is generally inefficient, particularly at physiological pH, which can lead to the persistence of this lesion in the genome.[9]

Diagram: this compound Repair by AlkB Homologs

Caption: Oxidative demethylation of this compound by AlkB family enzymes.

Mutagenic Consequences of this compound

The persistence of 3-MeT in the DNA template during replication is a major source of mutations. Due to the disruption of the Watson-Crick pairing face, replicative DNA polymerases are often blocked by this lesion.[3]

Replication Blockage and Translesion Synthesis

When a high-fidelity replicative polymerase encounters a 3-MeT lesion, it frequently stalls, leading to replication fork collapse and potential cell death.[4] To overcome this blockage, cells can employ specialized, low-fidelity DNA polymerases known as translesion synthesis (TLS) polymerases.[11] These polymerases have a more open active site that can accommodate damaged bases, allowing them to synthesize DNA across the lesion. However, this bypass is often error-prone, leading to the incorporation of incorrect nucleotides opposite the 3-MeT.[11]

Mutational Signature of this compound

Studies on the mutagenic specificity of 3-MeT are limited. However, research on other N3-alkylated pyrimidines and the broader effects of alkylating agents provides some insights. The bypass of N3-methylcytosine, a structurally similar lesion, can lead to C to T and C to A transversions. For 3-MeT, it is plausible that TLS polymerases may misincorporate any of the four dNTPs, with a potential preference depending on the specific polymerase involved. The resulting mutations would likely be T to C, T to G, or T to A. A definitive mutational signature for 3-MeT in human cancers has not been established, largely because it co-occurs with other, more abundant lesions induced by the same alkylating agents.[6]

Table 1: Quantitative Data on this compound Mutagenesis and Repair

| Parameter | Organism/System | Value | Reference |

| Mutagenicity | |||

| T → C transitions | E. coli (in vivo) | Major mutation | [12] |

| T → A transversions | E. coli (in vivo) | Minor mutation | [12] |

| Repair Efficiency | |||

| Repair by E. coli AlkB | in vitro | Inefficient at physiological pH | [9] |

| Repair by human ALKBH2 | in vitro | Prefers dsDNA | [13] |

| Repair by human ALKBH3 | in vitro | Active on ssDNA and dsDNA | [13] |

| Repair by human FTO | in vitro | Prefers ssDNA and ssRNA | [10] |

| Relative Abundance | |||

| 3-MeT vs. other adducts (MNU) | Rodent liver | Minor adduct | [14] |

The Role of this compound in Carcinogenesis

While the mutagenicity of 3-MeT provides a clear mechanism for its potential role in cancer, direct evidence linking this specific lesion to tumor initiation and promotion in vivo is still emerging. The carcinogenic process is a multistep phenomenon, and the contribution of a minor adduct like 3-MeT is likely intertwined with the effects of other DNA lesions and cellular responses.[10]

Initiation: A Potential Driver of Oncogenic Mutations

As an initiator, the persistence and misreplication of 3-MeT can lead to point mutations in critical genes, such as proto-oncogenes and tumor suppressor genes.[15] A single base substitution can be sufficient to activate an oncogene or inactivate a tumor suppressor, providing a cell with a selective growth advantage. While the mutational spectrum of N-methyl-N-nitrosourea (MNU)-induced tumors is dominated by G:C to A:T transitions (attributed to O6-methylguanine), the contribution of other lesions like 3-MeT to the overall mutational landscape cannot be discounted, especially in tissues with low repair capacity for this adduct.[6][16]

Promotion: Fueling Genomic Instability

The blockage of DNA replication by 3-MeT can lead to replication stress, characterized by stalled replication forks and the accumulation of single-stranded DNA.[4] This can trigger a DNA damage response (DDR) pathway, often involving the ATR and Chk1 kinases. Chronic replication stress can lead to genomic instability, including chromosomal rearrangements, which is a hallmark of cancer. Therefore, even if 3-MeT does not directly cause a driver mutation, its ability to disrupt DNA replication can contribute to a cellular environment that is more prone to acquiring further genetic alterations, thus acting as a tumor promoter.

Diagram: Potential Role of this compound in Carcinogenesis

Caption: Hypothetical pathway of 3-MeT's contribution to carcinogenesis.

Experimental Protocols

A variety of experimental techniques are employed to study the biological effects of this compound. Below are detailed methodologies for key experiments.

Detection and Quantification of this compound in DNA

Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Protocol:

-

DNA Extraction and Hydrolysis:

-

Extract genomic DNA from cells or tissues using a standard DNA isolation kit.

-

Quantify the DNA concentration using a spectrophotometer.

-

Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

-

UHPLC Separation:

-

Inject the digested DNA sample onto a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

-

The gradient is typically run from 0% to 50% B over 10-15 minutes.

-

-

MS/MS Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for 3-methyldeoxythymidine and an appropriate internal standard (e.g., isotopically labeled 3-methyldeoxythymidine).

-

Quantify the amount of 3-MeT by comparing the peak area to a standard curve generated with known amounts of the 3-methyldeoxythymidine standard.

-

In Vitro AlkB Repair Assay

Method: Oligonucleotide-based Repair Assay

Protocol:

-

Substrate Preparation:

-

Synthesize a single-stranded oligonucleotide containing a site-specific this compound lesion.

-

For double-stranded substrates, anneal the 3-MeT-containing oligonucleotide to its complementary strand.

-

-

Repair Reaction:

-

Prepare a reaction mixture containing the 3-MeT-containing DNA substrate, purified recombinant AlkB homolog protein (e.g., ALKBH2, ALKBH3), FeSO4, α-ketoglutarate, ascorbate, and a suitable buffer (e.g., HEPES or Tris-HCl).

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Analysis of Repair:

-

Stop the reaction by adding EDTA and heating.

-

Analyze the reaction products by one of the following methods:

-

HPLC-MS/MS: Digest the oligonucleotide to nucleosides and quantify the remaining 3-MeT and the appearance of thymine.

-

Gel-based assay: If the 3-MeT lesion blocks a restriction enzyme site, repair can be assessed by the restoration of cleavage. Alternatively, primer extension assays can be used to monitor the removal of the replication-blocking lesion.

-

-

Mutational Signature Analysis

Method: Next-Generation Sequencing (NGS) and Bioinformatic Analysis

Protocol:

-

Sample Preparation and Sequencing:

-

Isolate genomic DNA from tumor and matched normal tissue.

-

Perform whole-genome or whole-exome sequencing using a high-throughput sequencing platform.

-

-

Variant Calling:

-

Align the sequencing reads to the reference human genome.

-

Identify somatic single nucleotide variants (SNVs) by comparing the tumor and normal genomes.

-

-

Mutational Signature Extraction:

-

Classify the identified SNVs into 96 possible mutation types based on the six possible base substitutions (C>A, C>G, C>T, T>A, T>C, T>G) and the immediate 5' and 3' flanking bases.

-

Use computational algorithms, such as non-negative matrix factorization (NMF), implemented in software packages like deconstructSigs in R, to deconvolute the mutational catalog of the tumor into a set of predefined mutational signatures (e.g., from the COSMIC database) or to extract novel signatures.[8][11]

-

-

Interpretation:

-

Analyze the contribution of each mutational signature to the tumor's mutation profile.

-

Look for the presence of signatures associated with alkylating agents (e.g., COSMIC Signature 11) to infer past exposures and the activity of specific DNA repair pathways.[6]

-

Conclusion and Future Directions

This compound, while a minor DNA lesion, represents a significant challenge to the maintenance of genomic stability. Its formation by ubiquitous alkylating agents, coupled with its inefficient repair, makes it a persistent threat that can lead to replication blockage, mutations, and potentially, cancer. This technical guide has provided a comprehensive overview of the current understanding of 3-MeT's role in mutagenesis and carcinogenesis, supported by quantitative data and detailed experimental protocols.

Future research should focus on several key areas:

-

Defining the in vivo carcinogenicity of 3-MeT: The development of animal models with deficiencies in specific AlkB homologs could help to isolate the carcinogenic contribution of 3-MeT from that of other DNA adducts.

-

Elucidating the specific mutational signature of 3-MeT: High-resolution mutational signature analysis in cells or organisms specifically exposed to agents that predominantly form 3-MeT, or in repair-deficient models, could help to identify a unique footprint of this lesion.

-

Understanding the downstream signaling consequences: Further investigation is needed to delineate the specific cellular signaling pathways that are activated in response to persistent 3-MeT lesions and replication stress.

-

Therapeutic implications: A deeper understanding of the repair mechanisms for 3-MeT could open new avenues for cancer therapy, for example, through the development of inhibitors of AlkB homologs to sensitize tumors to alkylating agents.

By continuing to unravel the complex biology of this compound, the scientific community can gain valuable insights into the fundamental mechanisms of carcinogenesis and develop more effective strategies for cancer prevention and treatment.

References

- 1. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AlkB homolog 3-mediated tRNA demethylation promotes protein synthesis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-methyl-N-nitrosourea-induced mutations in human cells. Effects of the transcriptional activity of the target gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A real-time PCR-based quantitative assay for 3-methylcytosine demethylase activity of ALKBH3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular origins of mutational spectra produced by the environmental carcinogen N-nitrosodimethylamine and SN1 chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Repair deficient mice reveal mABH2 as the primary oxidative demethylase for repairing 1meA and 3meC lesions in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A practical guide for mutational signature analysis in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Repair of this compound and 1-methylguanine lesions by bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative demethylation of this compound and 3-methyluracil in single-stranded DNA and RNA by mouse and human FTO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutational signature analysis [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. Substrate specificities of bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Relationships between DNA adduct formation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijmio.com [ijmio.com]

- 16. Toxicity, mutagenicity, and mutational spectra of N-ethyl-N-nitrosourea in human cell lines with different DNA repair phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Repair of 3-Methylthymine DNA Adducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant assault from both endogenous and exogenous alkylating agents, leading to the formation of various DNA adducts. Among these, 3-methylthymine (3-MeT) is a cytotoxic lesion that can block DNA replication and transcription. Understanding the cellular mechanisms that repair this specific type of damage is crucial for elucidating fundamental biological processes and for the development of novel therapeutic strategies, particularly in oncology. This technical guide provides an in-depth overview of the known cellular repair pathways for 3-MeT DNA adducts, with a focus on the key enzymes, their mechanisms of action, and the experimental methodologies used to study them.

Primary Repair Pathway: Direct Reversal by AlkB Family Dioxygenases

The principal mechanism for the repair of this compound adducts is direct reversal, a process catalyzed by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. This repair strategy is highly efficient as it directly removes the methyl group, restoring the thymine (B56734) base without the need for DNA strand cleavage and resynthesis.

Mechanism of Action

AlkB and its human homologs (ALKBH2, ALKBH3, and FTO) utilize an oxidative demethylation mechanism. The process involves the oxidation of the aberrant methyl group on the 3-MeT adduct, leading to the formation of an unstable hydroxymethyl intermediate. This intermediate spontaneously decomposes, releasing formaldehyde (B43269) and restoring the original thymine base. This reaction requires the presence of molecular oxygen, Fe(II) as a cofactor, and α-ketoglutarate as a co-substrate, which is decarboxylated to succinate (B1194679) during the reaction.[1][2][3]

Key Enzymes and Substrate Specificity

Several members of the AlkB family have been shown to repair 3-MeT, each with distinct substrate preferences.

-

E. coli AlkB: The archetypal member of the family, AlkB from Escherichia coli, can repair 3-MeT in both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA).[1][4]

-

Human ALKBH2 (ABH2): This nuclear protein shows a strong preference for repairing lesions within dsDNA, suggesting its primary role is to maintain the integrity of the genome during replication.[4][5]

-

Human ALKBH3 (ABH3): In contrast to ALKBH2, ALKBH3 preferentially acts on ssDNA and RNA, indicating a role in repairing lesions encountered during transcription or in single-stranded regions of the genome.[4][5]

-

Human FTO (Fat Mass and Obesity-associated protein): While initially linked to obesity, FTO has been identified as an AlkB homolog with a strong preference for demethylating 3-methyluracil (B189468) (3-MeU) in ssRNA and 3-MeT in ssDNA.[6]

Interestingly, for the repair of 1-methyladenine (B1486985) (1-meA) and 3-methylcytosine (B1195936) (3-meC), AlkB and its homologs generally show a preference for single-stranded substrates. However, for 3-MeT, the opposite is observed, with a clear preference for dsDNA as a substrate for repair by AlkB, ALKBH2, and ALKBH3.[2][7]

Quantitative Analysis of Repair Efficiency

While extensive quantitative kinetic data for the repair of 3-MeT by AlkB homologs is limited, available studies indicate that 3-MeT is a weaker substrate compared to other alkylated bases like 1-meA and 3-meC. The repair of 3-MeT is described as "inefficient" at physiological pH.[4][5]

| Enzyme | Substrate | Preferred DNA Context | Relative Efficiency | Reference |

| E. coli AlkB | 3-MeT | dsDNA > ssDNA | Weaker than 1-meA, 3-meC | [2][4] |

| Human ALKBH2 | 3-MeT | dsDNA | Weaker than 1-meA, 3-meC | [4][5] |

| Human ALKBH3 | 3-MeT | dsDNA > ssDNA | Weaker than 1-meA, 3-meC | [4][5] |

| Human FTO | 3-MeT | ssDNA | Low efficiency | [6] |

Alternative Repair Pathways: A Putative Role for Excision Repair

While direct reversal is the primary defense against 3-MeT, the potential involvement of other major DNA repair pathways, namely Base Excision Repair (BER) and Nucleotide Excision Repair (NER), cannot be entirely ruled out, especially under conditions where the direct reversal pathway is overwhelmed or deficient.

Base Excision Repair (BER)

The BER pathway is the main cellular defense against small, non-helix-distorting base lesions.[8] The canonical BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then processed by an AP endonuclease, a DNA polymerase, and a DNA ligase.[9]

While several DNA glycosylases, such as AlkA and Tag in E. coli and their human homolog AAG (also known as MPG), are known to excise other methylated bases like 3-methyladenine (B1666300) and 3-methylguanine (B32418), there is currently no direct evidence demonstrating the existence of a specific DNA glycosylase that efficiently recognizes and removes 3-MeT.[10][11][12][13] The structural similarity of 3-MeT to thymine may hinder its recognition by known glycosylases.

Nucleotide Excision Repair (NER)

NER is responsible for removing bulky, helix-distorting DNA adducts.[14] Although 3-MeT is a small adduct that does not significantly distort the DNA helix, NER has been implicated in the repair of some non-bulky lesions.[15][16] However, direct experimental evidence for the involvement of NER in the repair of 3-MeT is currently lacking.

Signaling Pathways Activated by this compound Adducts

The presence of 3-MeT adducts can stall DNA replication forks, a potent trigger for the activation of DNA damage response (DDR) signaling pathways. The primary sensors of replication stress are the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases.[17][18][19]

Upon stalling of the replication machinery at a 3-MeT lesion, single-stranded DNA regions are exposed and coated by Replication Protein A (RPA). This RPA-ssDNA filament serves as a platform for the recruitment and activation of the ATR-ATRIP complex. Activated ATR then phosphorylates a cascade of downstream targets, including the checkpoint kinase CHK1, leading to cell cycle arrest, stabilization of the replication fork, and promotion of DNA repair.[13][20] While ATM is primarily activated by double-strand breaks, it can also be activated by stalled replication forks, often in an ATR-dependent manner.[13]

Experimental Protocols

In Vitro Demethylation Assay

This assay directly measures the activity of AlkB family enzymes on a 3-MeT containing DNA substrate.

Materials:

-

Purified AlkB homolog (e.g., recombinant human ALKBH2 or ALKBH3)

-

Oligonucleotide substrate containing a single 3-MeT lesion (ssDNA or dsDNA)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM MgCl2)

-

Cofactors: (NH4)2Fe(SO4)2·6H2O (freshly prepared), α-ketoglutarate, L-ascorbic acid

-

Quenching solution (e.g., EDTA)

-

HPLC system with a C18 column

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, cofactors, the 3-MeT-containing oligonucleotide, and the purified AlkB homolog.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding the quenching solution.

-

Analysis:

-

HPLC Analysis: Digest the oligonucleotide to nucleosides and analyze the products by HPLC to quantify the conversion of 3-MeT to thymine.[21]

-

PAGE Analysis: If the substrate is designed to be cleaved upon repair (e.g., using a restriction enzyme site that is blocked by the methyl group), the products can be analyzed by denaturing PAGE.

-

Primer Extension Assay

This assay assesses the removal of a replication-blocking lesion like 3-MeT from a DNA template.

Materials:

-

DNA template oligonucleotide containing a single 3-MeT lesion

-

A short, radiolabeled (e.g., 32P) primer complementary to the template downstream of the lesion

-

DNA polymerase (e.g., Taq or Klenow fragment)

-

dNTPs

-

Reaction buffer for DNA polymerase

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or autoradiography film

Methodology:

-

Annealing: Anneal the radiolabeled primer to the 3-MeT-containing template DNA.

-

Repair Reaction: Incubate the annealed template/primer with a cell extract or a purified repair enzyme (e.g., an AlkB homolog) under appropriate repair conditions.

-

Primer Extension Reaction: Following the repair incubation, add DNA polymerase and dNTPs to extend the primer.

-

Analysis: Denature the products and resolve them on a denaturing polyacrylamide gel. The presence of a full-length extension product indicates that the 3-MeT block has been removed. The amount of full-length product can be quantified to determine the repair efficiency.[1][15][22]

Visualizations

Signaling Pathway for this compound Repair

Caption: DNA damage response pathway activated by a this compound adduct.

Experimental Workflow for In Vitro Demethylation Assay

Caption: A typical experimental workflow for an in vitro demethylation assay.

Logical Relationship of 3-MeT Repair Pathways

Caption: The hierarchy and relationships of the cellular repair pathways for 3-MeT.

Conclusion

The repair of this compound DNA adducts is predominantly carried out by the direct reversal mechanism of the AlkB family of dioxygenases. This highly specific and efficient pathway underscores the importance of maintaining genomic integrity in the face of alkylation damage. While the roles of Base Excision Repair and Nucleotide Excision Repair in processing 3-MeT remain to be definitively established, they may serve as backup mechanisms. The stalling of replication forks by 3-MeT adducts activates the ATR-dependent DNA damage response pathway, coordinating cell cycle progression with DNA repair. Further research into the quantitative kinetics of 3-MeT repair and the potential involvement of other repair pathways will provide a more complete picture of how cells contend with this specific type of DNA damage, offering potential avenues for therapeutic intervention.

References

- 1. Repair of this compound and 1-methylguanine lesions by bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic studies of Escherichia coli AlkB using a new fluorescence-based assay for DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Demethylation of this compound in DNA by bacterial and human DNA dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emerging Roles of Post-Translational Modifications in Nucleotide Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FTO gene - Wikipedia [en.wikipedia.org]

- 7. Adaptive Response Enzyme AlkB Preferentially Repairs 1-Methylguanine and this compound Adducts in Double-Stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. A Single-Turnover Kinetic Study of DNA Demethylation Catalyzed by Fe(II)/α-Ketoglutarate-Dependent Dioxygenase AlkB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA damage recognition and repair by 3-methyladenine DNA glycosylase I (TAG) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Excision of 3-methylguanine from alkylated DNA by 3-methyladenine DNA glycosylase I of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Excision of 3-methylguanine from alkylated DNA by 3-methyladenine DNA glycosylase I of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Repair of this compound and 1-methylguanine lesions by bacterial and human AlkB proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Primer extension - Wikipedia [en.wikipedia.org]

- 16. Cellular Responses to DNA Damage | ILP [ilp.mit.edu]

- 17. ATR Kinase Activation Mediated by MutSα and MutLα in Response to Cytotoxic O6-Methylguanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DNA damage signaling in the cellular responses to mustard vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]